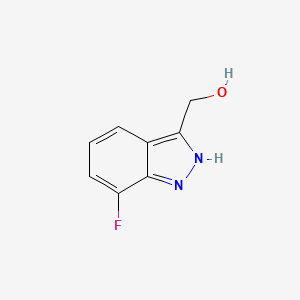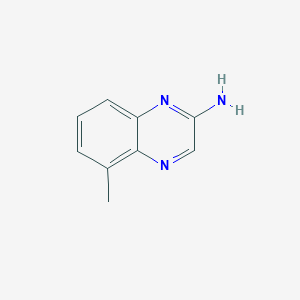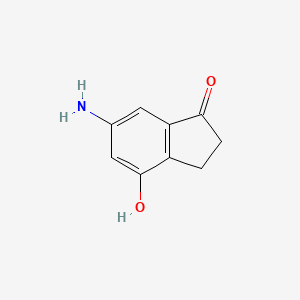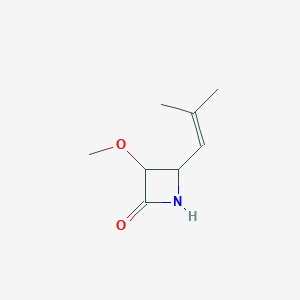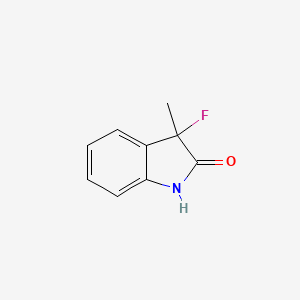![molecular formula C9H6N2O B11918487 2H-Pyrrolo[3,4-E]benzoxazole CAS No. 42540-48-7](/img/structure/B11918487.png)
2H-Pyrrolo[3,4-E]benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrolo[3,4-E]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-E]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions often involve refluxing in water or other solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to ensure sustainable production processes.
化学反応の分析
Types of Reactions: 2H-Pyrrolo[3,4-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
科学的研究の応用
2H-Pyrrolo[3,4-E]benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H-Pyrrolo[3,4-E]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. It may inhibit enzymes or receptors involved in disease pathways, thereby exerting its biological effects .
類似化合物との比較
Benzoxazole: Shares the benzoxazole moiety but lacks the fused pyrrole ring.
Pyrrolo[2,3-b]pyridine: Contains a pyrrole ring fused to a pyridine ring instead of a benzoxazole.
Uniqueness: 2H-Pyrrolo[3,4-E]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
特性
CAS番号 |
42540-48-7 |
|---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC名 |
2H-pyrrolo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChIキー |
JZDOXOPUPXXSRL-UHFFFAOYSA-N |
正規SMILES |
C1N=C2C(=CC=C3C2=CN=C3)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


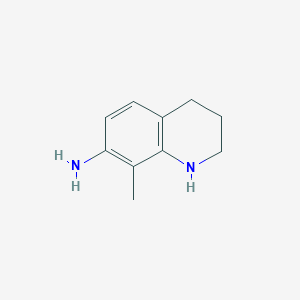
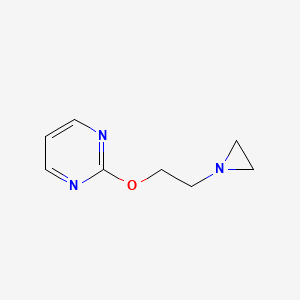


![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)


